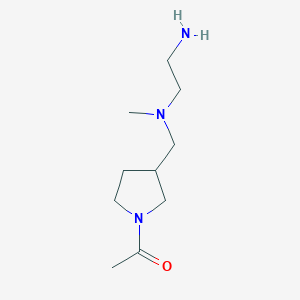

1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-9(14)13-5-3-10(8-13)7-12(2)6-4-11/h10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSUZKVHJGFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1353967-53-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, along with structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 227.35 g/mol. The compound features a pyrrolidine ring which is significant in various biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, the compound was tested against several bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. The effective concentrations against common fungal strains are summarized below:

| Fungal Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity suggests potential therapeutic applications in treating fungal infections .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

- Pyrrolidine Ring : The presence of the pyrrolidine moiety is essential for both antibacterial and antifungal activities.

- Substituents : Variations in the amino substituents (e.g., methyl vs. ethyl groups) significantly affect potency, indicating that specific modifications can enhance biological activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : Laboratory tests showed that the compound could inhibit bacterial growth effectively within hours of exposure, demonstrating rapid action against pathogens .

- Comparative Analysis : When compared with other known antibacterial agents, this compound exhibited comparable or superior activity against certain strains, suggesting it could serve as a lead compound for further development .

Scientific Research Applications

Pharmacological Research

The compound's structure indicates potential pharmacological applications, particularly in the development of new drugs targeting neurological conditions. Pyrrolidine derivatives are known to exhibit various biological activities, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.

- Cognitive Enhancers : Research has indicated that similar compounds can enhance cognitive functions, making this compound a candidate for studies on memory and learning enhancement.

Medicinal Chemistry

The synthesis of 1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone can serve as a template for designing novel therapeutic agents. Its unique structural features allow for:

- Analog Development : By modifying the pyrrolidine ring or the amino side chains, researchers can create analogs with improved efficacy or reduced side effects.

- Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it suitable for research into targeted delivery systems.

Biochemical Studies

The compound can be utilized in various biochemical assays to study enzyme interactions and metabolic pathways. Potential applications include:

- Enzyme Inhibition Studies : Investigating the inhibition of enzymes involved in neurotransmitter metabolism.

- Cellular Uptake Mechanisms : Understanding how the compound is absorbed by cells, which can inform drug design.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of similar pyrrolidine derivatives on cognitive function in animal models. The results indicated enhanced memory retention and increased synaptic plasticity, suggesting that this compound could have similar effects.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted its potential as a precursor for more complex molecules. The study detailed the reaction pathways and conditions required for optimal yield, providing a foundation for future medicinal chemistry endeavors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone with related compounds from the evidence:

Key Differences and Implications

Substituent Effects: The target compound’s aminoethyl group enhances hydrogen-bonding capacity compared to hydrophobic substituents like tert-butyldimethylsilyloxy () or cyclopropyl (). This may improve solubility and target binding in aqueous environments.

Ring System Variations :

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered) imposes greater conformational rigidity than piperidine (6-membered), affecting binding pocket compatibility in biological targets .

- Heteroaromatic hybrids (e.g., imidazopyridazine in ) introduce planar regions for intercalation or enzyme active-site interactions, absent in the target compound .

Pharmacokinetic Properties: Lipophilicity: The tert-butyldimethylsilyloxy group () increases logP, favoring blood-brain barrier penetration, whereas the target compound’s aminoethyl group may limit CNS activity due to higher polarity . Metabolic Stability: Electron-withdrawing groups (e.g., fluorine in ) slow oxidative metabolism, whereas amino groups (target compound) may undergo rapid N-dealkylation .

Research Findings

- Kinase Inhibition: Compounds with imidazopyridazine-pyrrolidine-ethanone hybrids () showed IC₅₀ values <100 nM against Adaptor Associated Kinase 1 (AAK1), a target for neuropathic pain. The target compound’s simpler structure may lack comparable potency but offers synthetic accessibility .

- Antioxidant Activity: The phenolic derivative () demonstrated radical scavenging efficacy (EC₅₀ = 12 µM), suggesting that electron-donating groups (e.g., hydroxyl) enhance redox activity compared to the target compound’s amine functionality .

- Safety Profiles: Aminoethyl-containing compounds (e.g., ) require precautions against inhalation/skin contact, similar to the target compound, due to uncharacterized toxicological risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of pyrrolidin-1-yl ethanone compounds, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis often involves multi-step reactions, such as reductive amination or coupling reactions. For example, sodium borohydride-mediated reduction in methanol (30 min, room temperature) followed by EDC·HCl/HOBT-mediated amidation in DMF (12–15 hrs) is a common approach to generate pyrrolidinone analogues . Recrystallization in ethanol or ethyl acetate improves purity.

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry of coupling reagents (e.g., EDC·HCl) to minimize byproducts.

Q. How should researchers safely handle and store this compound given its potential hazards?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors or dust. Storage conditions require airtight containers in cool, dry environments. Avoid exposure to oxidizing agents .

- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Analytical Methods :

- Mass Spectrometry : Use electron ionization (EI-MS) for molecular weight confirmation. Cross-reference with databases like NIST Chemistry WebBook .

- UV-Vis Spectroscopy : Determine λmax in aqueous or acidic/basic conditions (e.g., 302 nm in water, 328 nm in 0.1 N NaOH) .

- Chromatography : GC or HPLC with polar columns (e.g., GT-10-4) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

- Troubleshooting :

- Isomeric Byproducts : Check for regioisomers or stereoisomers formed during synthesis. Use 2D NMR (COSY, HSQC) to distinguish signals .

- Impurity Identification : Compare experimental MS/MS fragmentation patterns with theoretical predictions or literature data .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of tertiary amine-containing pyrrolidinone derivatives?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate solubility .

- Temperature Control : Reflux in ethanol (e.g., 80°C) for amidation versus room-temperature stirring to balance reaction rate and side reactions .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific biological receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s tertiary amine/pyrrolidine moieties and receptor active sites. Focus on hydrogen bonding and hydrophobic contacts .

- SAR Analysis : Modify the methylaminoethyl side chain to enhance binding affinity. Validate predictions with in vitro assays .

Q. What are the stability challenges for this compound under varying pH or temperature conditions, and how can degradation pathways be mitigated?

- Stability Assessment :

- pH Sensitivity : Test stability in acidic (0.1 N H₂SO₄) and basic (0.1 N NaOH) buffers via accelerated degradation studies .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store at –20°C if degradation occurs above 25°C .

- Mitigation Strategies : Add stabilizers (e.g., antioxidants) or use inert atmospheres during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.